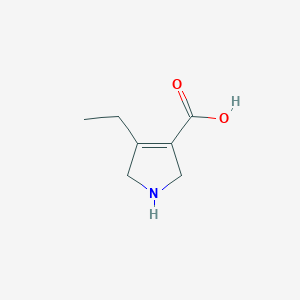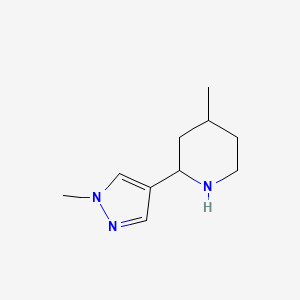![molecular formula C6H9N5O2 B13329261 [2-(4-Amino-1H-pyrazol-1-YL)acetyl]urea](/img/structure/B13329261.png)
[2-(4-Amino-1H-pyrazol-1-YL)acetyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-Amino-1H-pyrazol-1-YL)acetyl]urea: is a chemical compound that features a pyrazole ring substituted with an amino group and an acetylurea moiety. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Amino-1H-pyrazol-1-YL)acetyl]urea typically involves the reaction of 4-amino-1H-pyrazole with acetyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures (0°C) under a nitrogen atmosphere to prevent moisture interference .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group in the pyrazole ring can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The acetylurea moiety can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted urea derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds .
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its antimicrobial and antifungal properties .
Medicine:
- Explored for its potential use in developing new pharmaceuticals, particularly in cancer and inflammatory disease treatments .
Industry:
- Utilized in the development of agrochemicals and dyes.
- Employed in the synthesis of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of [2-(4-Amino-1H-pyrazol-1-YL)acetyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
4-Amino-1H-pyrazole: A simpler analog without the acetylurea moiety.
2-(4-Amino-1H-pyrazol-1-yl)ethanol: A related compound with an ethanol group instead of acetylurea.
Uniqueness:
- The presence of the acetylurea moiety in [2-(4-Amino-1H-pyrazol-1-YL)acetyl]urea enhances its ability to participate in a wider range of chemical reactions.
- The compound’s unique structure allows for specific interactions with biological targets, making it a valuable candidate for drug development .
Properties
Molecular Formula |
C6H9N5O2 |
|---|---|
Molecular Weight |
183.17 g/mol |
IUPAC Name |
2-(4-aminopyrazol-1-yl)-N-carbamoylacetamide |
InChI |
InChI=1S/C6H9N5O2/c7-4-1-9-11(2-4)3-5(12)10-6(8)13/h1-2H,3,7H2,(H3,8,10,12,13) |
InChI Key |
VDFXKBJMOCCMSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CC(=O)NC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-amino-3-(3-hydroxybicyclo[1.1.1]pentan-1-yl)propanoate](/img/structure/B13329179.png)
![tert-Butyl (1R,5R)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate](/img/structure/B13329180.png)
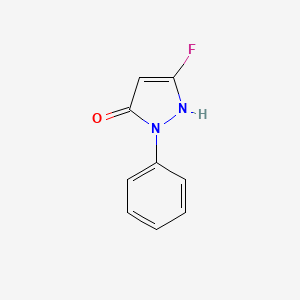
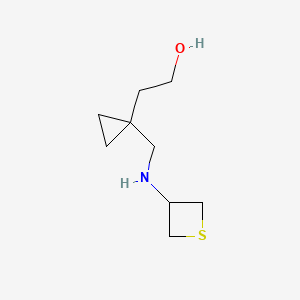

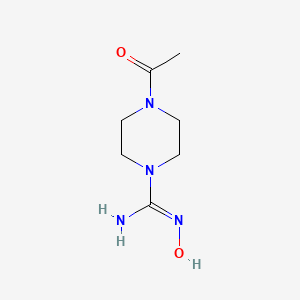
![2,3-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine](/img/structure/B13329220.png)
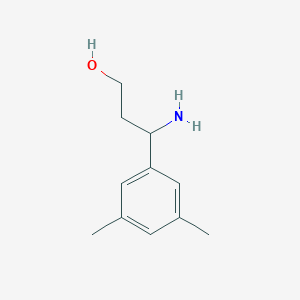
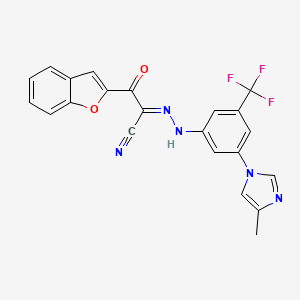
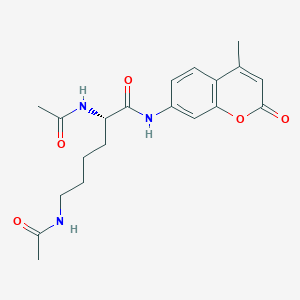
![8-Cyclopropyl-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B13329239.png)
![7-Chloro-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B13329246.png)
